molecular formula C12H17Si B14187093 1-(Propan-2-yl)-1,2,3,4-tetrahydro-1-benzosilin-1-yl CAS No. 924661-13-2

1-(Propan-2-yl)-1,2,3,4-tetrahydro-1-benzosilin-1-yl

Cat. No.: B14187093
CAS No.: 924661-13-2
M. Wt: 189.35 g/mol
InChI Key: VYVZQAMHQAWIKW-UHFFFAOYSA-N
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Description

1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene is an organosilicon compound that features a silicon atom integrated into a naphthalene-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene typically involves the hydrosilylation of 1-isopropyl-1,2,3,4-tetrahydronaphthalene with a suitable silicon-containing reagent. Commonly used reagents include chlorosilanes or alkoxysilanes, and the reaction is often catalyzed by transition metal complexes such as platinum or rhodium catalysts. The reaction conditions generally involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of 1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene may involve continuous flow processes to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.

    Substitution: The isopropyl group or hydrogen atoms on the tetrahydronaphthalene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenation reagents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents) are used for substitution reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.

    Biology: Its derivatives are studied for potential biological activity and as probes for biochemical research.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It is used in the development of advanced materials, such as silicon-based polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom can form stable bonds with various functional groups, allowing the compound to modulate biological pathways or chemical reactions. The specific pathways involved depend on the particular application and the nature of the interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,2,3,4-tetrahydro-1-silanaphthalene: Similar structure but with a phenyl group instead of an isopropyl group.

    1-Isopropyl-1,2,3,4-tetrahydronaphthalene: Lacks the silicon atom, making it less reactive in certain chemical reactions.

    Tetralin (1,2,3,4-tetrahydronaphthalene): A simpler structure without the isopropyl or silicon groups.

Uniqueness

1-Isopropyl-1,2,3,4-tetrahydro-1-silanaphthalene is unique due to the presence of the silicon atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

924661-13-2

Molecular Formula

C12H17Si

Molecular Weight

189.35 g/mol

InChI

InChI=1S/C12H17Si/c1-10(2)13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,10H,5,7,9H2,1-2H3

InChI Key

VYVZQAMHQAWIKW-UHFFFAOYSA-N

Isomeric SMILES

CC(C)[Si@@]1CCCC2=CC=CC=C21

Canonical SMILES

CC(C)[Si]1CCCC2=CC=CC=C21

Origin of Product

United States

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